molecular formula C19H18F6N2O5 B15060875 Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate

Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate

Katalognummer: B15060875
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: PIKDKNCRWYQWSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate is a chemical compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonate linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction. Major products formed from these reactions include amines, oxides, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets due to the presence of the trifluoromethoxy group.

    Industry: The compound is used in the development of new materials with enhanced properties such as increased stability and lipophilicity.

Wirkmechanismus

The mechanism by which Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate include:

    4-(Trifluoromethoxy)aniline: A precursor in the synthesis of the compound, used in various organic reactions.

    Trifluoromethoxybenzene: A simpler compound with similar trifluoromethoxy functionality, used in organic synthesis.

    Bis(4-trifluoromethoxyphenyl)methane: A related compound with two trifluoromethoxyphenyl groups, used in materials science

Eigenschaften

Molekularformel

C19H18F6N2O5

Molekulargewicht

468.3 g/mol

IUPAC-Name

bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate

InChI

InChI=1S/C19H18F6N2O5/c1-16(26,11-3-7-13(8-4-11)29-18(20,21)22)31-15(28)32-17(2,27)12-5-9-14(10-6-12)30-19(23,24)25/h3-10H,26-27H2,1-2H3

InChI-Schlüssel

PIKDKNCRWYQWSD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)(N)OC(=O)OC(C)(C2=CC=C(C=C2)OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.